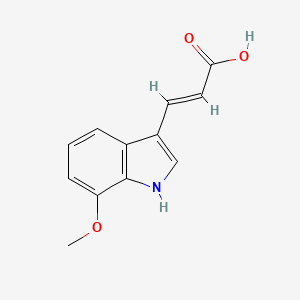
2-Propenoic acid,3-(7-methoxy-1h-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a propenoic acid moiety attached to a methoxy-substituted indole ring, making it a unique structure with potential biological significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- typically involves the reaction of 7-methoxyindole with propenoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propenoic acid moiety to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of saturated acids and alcohols.
Substitution: Formation of halogenated and nitro-substituted indole derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid: Another indole derivative with similar structural features but different functional groups.
3-(5-methoxy-1H-indol-3-yl)propanoic acid: Similar indole structure with a methoxy group at a different position.
Uniqueness
2-Propenoic acid, 3-(7-methoxy-1H-indol-3-yl)- is unique due to its specific substitution pattern and the presence of the propenoic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(E)-3-(7-methoxy-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO3/c1-16-10-4-2-3-9-8(5-6-11(14)15)7-13-12(9)10/h2-7,13H,1H3,(H,14,15)/b6-5+ |
InChI Key |
USESRNGDOHOKEH-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1NC=C2/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


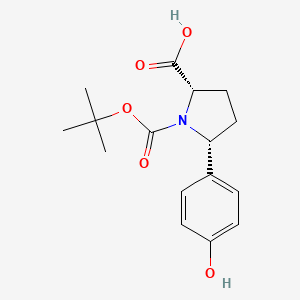
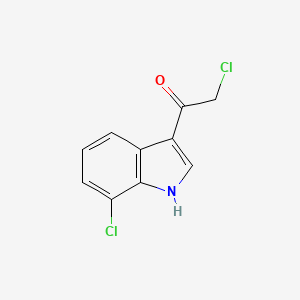

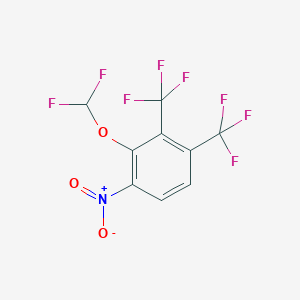
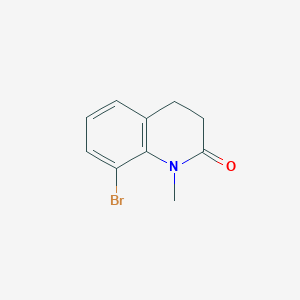
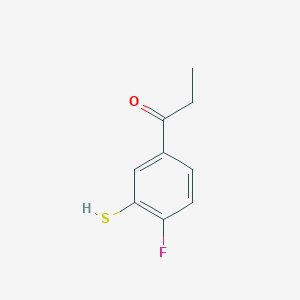
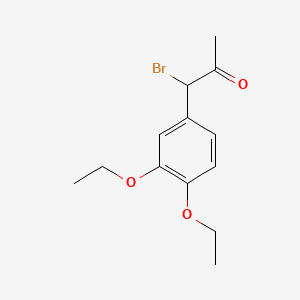
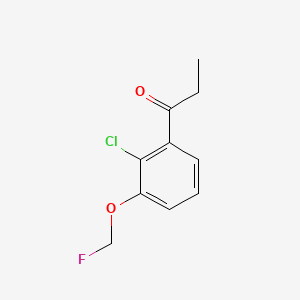
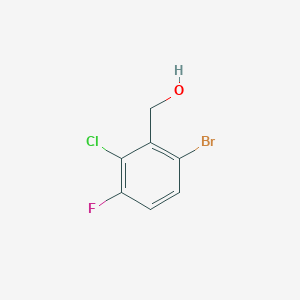
![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)
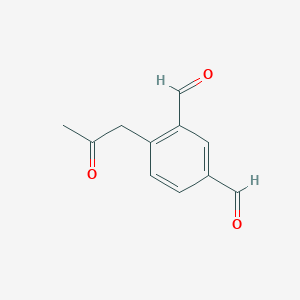

![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
